molecular formula C16H37NO B093822 Dodecylethyldimethylammonium hydroxide CAS No. 19184-59-9

Dodecylethyldimethylammonium hydroxide

Cat. No.: B093822
CAS No.: 19184-59-9
M. Wt: 259.47 g/mol
InChI Key: RDMGYRFGSBZYHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylethyldimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C16H37NO . It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic ammonium head, making it an effective agent in reducing surface tension in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylethyldimethylammonium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with ethyl bromide and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Dodecylethyldimethylammonium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodecylethyldimethylammonium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Employed in the preparation of micelles and vesicles for drug delivery systems.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of dodecylethyldimethylammonium hydroxide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include phospholipid bilayers and membrane proteins .

Comparison with Similar Compounds

    Dodecyltrimethylammonium bromide: Similar structure but with a trimethylammonium head instead of an ethyldimethylammonium head.

    Dodecylbenzenesulfonic acid: Another surfactant with a different functional group (sulfonic acid) but similar hydrophobic tail.

    Cetyltrimethylammonium bromide: Longer hydrophobic chain (cetyl) compared to dodecyl

Uniqueness: Dodecylethyldimethylammonium hydroxide is unique due to its specific combination of a dodecyl chain and an ethyldimethylammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties .

Properties

IUPAC Name

dodecyl-ethyl-dimethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H2O/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMGYRFGSBZYHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172721
Record name Dodecylethyldimethylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19184-59-9
Record name EDMA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19184-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylethyldimethylammonium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecylethyldimethylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylethyldimethylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.